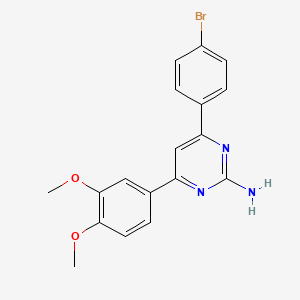
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4B6FPA, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It has been used as a pharmaceutical intermediate, a reagent, and a ligand in coordination chemistry. 4B6FPA is a versatile compound that has been used to synthesize various organic compounds and has been studied for its biological activity.
科学研究应用
4B6FPA has been studied for its potential applications in various scientific fields. It has been used as a pharmaceutical intermediate, a reagent, and a ligand in coordination chemistry. In addition, 4B6FPA has been used in the synthesis of various organic compounds and has been studied for its biological activity. For example, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease and as an inhibitor of the enzyme tyrosine kinase.
作用机制
The mechanism of action of 4B6FPA is not yet fully understood. However, it is believed that 4B6FPA may act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease, as it may have the ability to reduce the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4B6FPA are not yet fully understood. However, it is believed that 4B6FPA may act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 4B6FPA has been studied for its potential use in the treatment of Alzheimer's disease, as it may have the ability to reduce the formation of amyloid plaques in the brain.
实验室实验的优点和局限性
The advantages of using 4B6FPA in lab experiments include its high solubility in water, its low toxicity, and its ability to form stable complexes with other molecules. In addition, 4B6FPA is relatively inexpensive and can be synthesized in a relatively short amount of time. The main limitation of using 4B6FPA in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
未来方向
The potential future directions of 4B6FPA include further research into its mechanism of action and its potential use in the treatment of Alzheimer's disease. In addition, further research into the synthesis of 4B6FPA and its potential applications in other scientific fields such as coordination chemistry may be beneficial. Finally, further research into the biochemical and physiological effects of 4B6FPA may be useful in determining its potential therapeutic applications.
合成方法
The synthesis of 4B6FPA can be achieved through a two-step process. In the first step, 4-bromophenyl-2-fluorobenzene is reacted with 2-chloropyrimidine in the presence of a base such as triethylamine to form 4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. The second step involves the reaction of the product with a mixture of acetic anhydride and pyridine to form 4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine.
属性
IUPAC Name |
4-(4-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBVSMUOWGCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)


